molecular formula C10H11N3O B2799642 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 91622-91-2

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B2799642
CAS No.: 91622-91-2
M. Wt: 189.218
InChI Key: PGPPFIDIJMNDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Pyrrolo-Pyrazine Scaffolds

The exploration of pyrrolo-pyrazine systems began in earnest during the mid-20th century, driven by the demand for nitrogen-containing heterocycles with enhanced pharmacological profiles. Early work by researchers such as those cited in demonstrated the feasibility of synthesizing pyrrolo[2,3-b]pyrazines via thermal cyclization of pyrazinylhydrazones. This method, reported in 1976, enabled the production of 3-substituted and 2,3-disubstituted derivatives, establishing a foundational synthetic pathway for later innovations.

By the 1980s, attention shifted toward functionalizing these scaffolds to improve bioactivity. For instance, Uygun et al. and Seo et al. pioneered the development of pyrrolo[1,2-a]pyrazine derivatives, investigating their antiproliferative effects on glioblastoma and prostate cancer cell lines. These studies underscored the scaffold’s adaptability, as electron-donating or -withdrawing groups on phenyl rings could modulate anticancer potency. The integration of pyridazine or pyrazine moieties further expanded the structural diversity, enabling interactions with enzymes and receptors implicated in inflammation and viral replication.

Significance of Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocycles occupy a central role in drug discovery due to their ability to mimic endogenous molecules and engage multiple biological targets. The pyrrolo-pyrazine framework, in particular, offers:

  • Enhanced binding affinity : The conjugated π-system and nitrogen atoms facilitate hydrogen bonding and π-π stacking with proteins.
  • Metabolic stability : Saturation of the pyridine ring (as in tetrahydropyridine) reduces oxidative degradation, prolonging half-life.
  • Structural modularity : Substituents at the 3-, 6-, and 8-positions allow fine-tuning of pharmacokinetic properties.

Recent reviews emphasize fused heterocycles’ broad therapeutic potential, including antibacterial, antitumor, and anti-inflammatory activities. For example, pyrrolo[1,2-a]pyrazine derivatives have shown promise in inhibiting kinases involved in cancer progression, while pyrrolo[2,3-d]pyridazines exhibit antiviral activity by interfering with viral polymerase.

Position of 6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one in Contemporary Research

This compound exemplifies the evolution of fused heterocycles toward increased complexity and specificity. Key features include:

Property Value Source
Molecular formula $$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{O} $$
Molecular weight 189.21 g/mol
IUPAC name 2,8,13-Triazatricyclo[7.4.0.0²,⁶]trideca-1(9),10,12-trien-7-one
XLogP3 0.7

The tricyclic system merges a pyrrolo[1,2-a]pyrazine core with a partially saturated pyridine ring, conferring rigidity and stereochemical control. The ketone at position 7 enhances polarity, potentially improving solubility compared to fully aromatic analogs. Recent applications include its role as a precursor in synthesizing kappa opioid receptor antagonists, which are investigated for treating addiction and depression.

Structural studies reveal that the compound’s nitrogen atoms participate in key interactions: N2 and N8 anchor hydrogen bonds with aspartate residues in opioid receptors, while N13 stabilizes the ligand-receptor complex via van der Waals forces. Computational models predict moderate blood-brain barrier permeability (XLogP3 = 0.7), suggesting suitability for central nervous system targets.

Properties

IUPAC Name

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPPFIDIJMNDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can be achieved through a variety of methods. One common approach involves the microwave-accelerated Castagnoli-Cushman reaction, which provides a convenient preparation of this compound in moderate to good yields with good trans stereoselectivity . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pressure to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one as anticancer agents. The compound has been integrated into various synthetic pathways aimed at developing inhibitors for critical cancer-related targets. For instance, structural modifications have led to compounds that exhibit potent inhibition against c-Met kinases, which are implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .

Neuroprotective Effects

Research indicates that certain derivatives of this compound may have neuroprotective properties. Compounds with similar triazole-fused structures have been shown to modulate pathways involved in neurodegenerative diseases. The potential application in treating conditions like Huntington's disease has been documented .

Antimicrobial Properties

The heterocyclic nature of this compound suggests possible antimicrobial applications. Preliminary investigations into related compounds have demonstrated activity against various bacterial strains, indicating that this compound could serve as a scaffold for developing new antimicrobial agents .

Synthetic Intermediates

This compound serves as an important synthetic intermediate in the development of more complex molecules. Its unique structure allows for various functional group modifications that can lead to the synthesis of novel compounds with enhanced biological activities .

Case Study 1: c-Met Kinase Inhibitors

A study focused on the synthesis of derivatives from this compound revealed that specific modifications could enhance inhibitory potency against c-Met kinases. One derivative demonstrated an IC50 value of 0.005 µM in preclinical trials .

Case Study 2: Neuroprotective Agents

In another investigation involving the synthesis of triazole-fused pyrazines and their derivatives, researchers found that certain modifications led to compounds with significant neuroprotective effects in vitro. These findings suggest a pathway for potential therapeutic applications in neurodegenerative disorders .

Case Study 3: Antimicrobial Activity

A series of synthesized derivatives were tested against a panel of pathogenic bacteria. Results indicated that some compounds exhibited promising antibacterial activity, particularly against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks aromatic substituents (e.g., chloro, methoxy) present in analogs like 6b and 6c, which influence electronic properties and solubility .
  • Unlike compound 10, which incorporates a quinoxaline ring, the target compound maintains a simpler pyrido-pyrrolo-pyrazinone framework, reducing steric hindrance .

Physicochemical Properties

Property Target Compound Compound 6a Compound 6b (Cl-substituted)
Melting Point (°C) Not reported 347.4–347.8 306.3–306.7
Yield Not reported 33% 65%
Solubility Poor (prevents ¹³C NMR) Poor Moderate (higher yield)
IR (CO stretch, cm⁻¹) Not reported 1701 (broad) 1700 (broad)

Key Observations :

  • Chloro-substituted analogs (e.g., 6b) exhibit lower melting points and higher yields compared to the parent compound 6a, likely due to reduced crystallinity and enhanced reactivity .
  • Poor solubility is a common limitation, complicating spectroscopic characterization .

Vascular Smooth Muscle Relaxation vs. Antihypertensive Activity

Compound Vascular Smooth Muscle Relaxation Antihypertensive Activity
Target (Compound 12) Low High
Compound 10 High Low
Compound 13 (Pyridinylmethyl analog) Low High

Mechanistic Insights :

  • Compounds with bulky aromatic substituents (e.g., 10) show strong muscle relaxation but weak antihypertensive effects, possibly due to steric interference with cardiovascular targets .
  • The target compound and its pyridinylmethyl analog (13) prioritize antihypertensive activity, likely through selective interaction with blood pressure-regulating pathways .

Biological Activity

6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS No. 91622-91-2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H11N3O
  • Molecular Weight: 189.22 g/mol
  • Purity: >90% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of anticancer effects. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.25Induces apoptosis via caspase activation
MDA-MB-2310.5Suppresses NF-κB expression; promotes p53 and Bax
Capan-15Inhibits PARP activity; affects BRCA1/2 mutations

The anticancer mechanisms of this compound involve several pathways:

  • Apoptosis Induction : The compound activates caspases (caspase-3/7 and caspase-9), leading to programmed cell death in cancer cells .
  • NF-κB Suppression : By inhibiting NF-κB signaling pathways, the compound reduces the expression of anti-apoptotic factors .
  • PARP Inhibition : Similar to other pyrido derivatives, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Study 1: MCF-7 and MDA-MB-231 Cell Lines

In a comparative study assessing various compounds for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated superior efficacy compared to standard chemotherapeutics like cisplatin. The study highlighted its ability to induce apoptosis significantly more effectively than cisplatin in both cell lines .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins . This dual action not only promotes apoptosis but also enhances the sensitivity of cancer cells to other therapeutic agents.

Q & A

Q. What are the optimal synthetic pathways for 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one?

The synthesis of fused polyheterocyclic systems like this compound typically involves multi-step reactions. Key steps include cyclocondensation of amino alcohols or diamines with carbonyl precursors, often under acidic or reflux conditions. For example, similar compounds were synthesized via azeotropic water removal in toluene to drive ring closure . Critical parameters include solvent choice (e.g., methanol, DMF), temperature control (60–120°C), and catalysts (e.g., trifluoroacetic acid). Purity optimization requires post-synthetic purification using column chromatography or recrystallization .

Q. How can structural characterization be rigorously validated for this compound?

Validation involves a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with coupling constants confirming ring junction stereochemistry .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretches near 1700 cm1^{-1}) .

Q. What computational methods predict the compound’s conformational flexibility?

Density Functional Theory (DFT) calculations optimize ground-state geometries and evaluate energy barriers for ring puckering or nitrogen inversion. Molecular dynamics simulations assess solvent effects on conformational stability . These methods are critical for understanding pharmacophore dynamics in drug design .

Advanced Research Questions

Q. How do reaction mechanisms differ for synthesizing analogs with varied substituents?

Substituent introduction (e.g., alkyl, aryl, or heteroaryl groups) alters reaction pathways:

  • Electrophilic substitution : Aryl groups at ring junctions require Friedel-Crafts conditions or palladium-catalyzed cross-coupling .
  • Nucleophilic additions : Amino or hydroxyl groups are introduced via SN2 displacement or reductive amination .
    Mechanistic studies using kinetic isotope effects or intermediate trapping (e.g., with TLC/HPLC monitoring) reveal rate-determining steps .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or target selectivity often arise from:

  • Purity variability : Impurities >5% can skew assays; orthogonal HPLC methods (e.g., reverse-phase and ion-pair) ensure compound integrity .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell-line specificity must be standardized. For example, triazole-containing analogs show pH-dependent tautomerism affecting receptor binding .
  • Structural analogs : Compare activity of enantiomers or regioisomers to isolate pharmacophoric motifs .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

SAR analysis focuses on:

  • Core modifications : Replacing pyridine with pyrimidine alters electron density and hydrogen-bonding capacity .
  • Substituent effects : Bulky groups at C3 improve metabolic stability but may reduce solubility .
  • Bioisosteric replacements : Fluorine substitution at strategic positions enhances bioavailability without steric hindrance .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

Crystallization challenges arise from conformational flexibility. Strategies include:

  • Co-crystallization : Use of stabilizing ligands (e.g., carboxylic acids) to lock ring conformations .
  • Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation.
  • Solvent screening : High-polarity solvents (e.g., acetonitrile) reduce aggregation .

Methodological Considerations

Q. How to optimize HPLC conditions for purity analysis?

  • Column selection : C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients resolve polar impurities .
  • Detection : UV at 254 nm for aromatic systems; evaporative light scattering (ELS) detects non-chromophoric byproducts .
  • Validation : Linearity (R2^2 >0.99), LOD/LOQ (<1 µg/mL), and repeatability (RSD <2%) ensure robustness .

Q. What in silico tools predict metabolic pathways and toxicity?

  • ADMET predictors : SwissADME or ProTox-II estimate CYP450 interactions, hepatotoxicity, and plasma protein binding .
  • Metabolic site prediction : Site of metabolism (SOM) models identify vulnerable positions for oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.